
N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
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Overview
Description
N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This compound is characterized by the presence of fluorophenyl and methoxyphenyl groups attached to the pteridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One possible synthetic route could include:
Starting Materials: 3-fluoroaniline, 4-methoxyaniline, and a suitable pteridine precursor.
Reaction Steps:
Reaction Conditions: These reactions may require specific solvents (e.g., DMF, DMSO), catalysts (e.g., palladium on carbon for reductions), and temperature control.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring purity through advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be studied for its potential as an enzyme inhibitor or a fluorescent probe due to the pteridine core’s inherent fluorescence.
Medicine
In medicinal chemistry, derivatives of pteridines are often explored for their potential as anticancer, antiviral, and antimicrobial agents. This compound might be investigated for similar therapeutic applications.
Industry
In the industrial sector, such compounds could be used in the development of new materials, including polymers and dyes, due to their unique electronic properties.
Mechanism of Action
The mechanism of action of N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would be specific to the biological system under study.
Comparison with Similar Compounds
Similar Compounds
- N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
- N2-(3-fluorophenyl)-N4-(4-hydroxyphenyl)pteridine-2,4-diamine
- N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine
Uniqueness
N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is unique due to the specific substitution pattern on the pteridine core, which can influence its electronic properties, reactivity, and potential biological activity. The presence of both fluorophenyl and methoxyphenyl groups may confer distinct physicochemical properties compared to similar compounds.
Properties
IUPAC Name |
2-N-(3-fluorophenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O/c1-27-15-7-5-13(6-8-15)23-18-16-17(22-10-9-21-16)25-19(26-18)24-14-4-2-3-12(20)11-14/h2-11H,1H3,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLGNDAEGGKRQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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